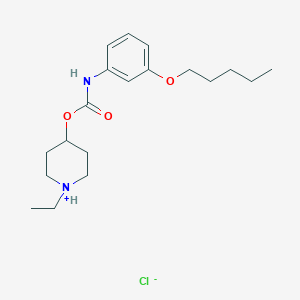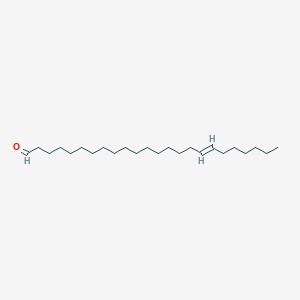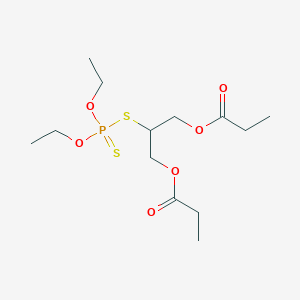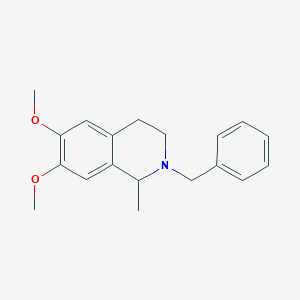
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as MBDT, is a chemical compound that belongs to the tetrahydroisoquinoline family. This compound has been found to have potential therapeutic properties, specifically in the field of neuroscience. The purpose of
Wirkmechanismus
The exact mechanism of action of 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on the dopaminergic system, which is involved in the regulation of movement and mood. This compound may also act on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and neurorestorative effects. This compound may also have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for the dopaminergic system. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that this compound is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dose and administration method for this compound in these conditions. Additionally, this compound may have applications in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine the mechanisms underlying these effects and to explore the potential for clinical use.
Synthesemethoden
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step reaction process. The first step involves the condensation of benzaldehyde and 2-nitropropane to form 1-phenyl-2-nitropropene. The second step involves the reduction of 1-phenyl-2-nitropropene using sodium borohydride to form 1-phenyl-2-aminopropane. The final step involves the reaction of 1-phenyl-2-aminopropane with 3,4-dimethoxybenzaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic properties in the field of neuroscience. Specifically, it has been found to have neuroprotective and neurorestorative effects. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce neuronal damage. This compound has also been found to have antidepressant effects and may be useful in the treatment of other psychiatric disorders.
Eigenschaften
CAS-Nummer |
19902-16-0 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-benzyl-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-14-17-12-19(22-3)18(21-2)11-16(17)9-10-20(14)13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3 |
InChI-Schlüssel |
QMFRUXSSVRREFN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
Synonyme |
N-benzyl salsolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



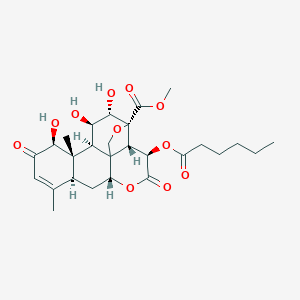
![(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one](/img/structure/B216820.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

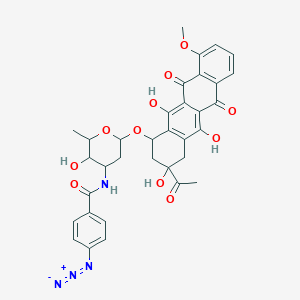
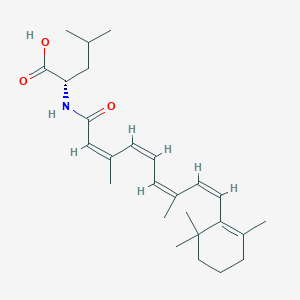
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
